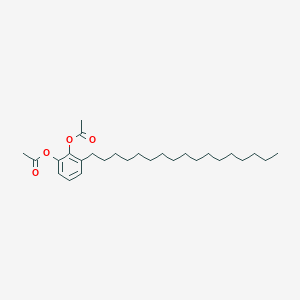
1,2-Benzenediol, 3-heptadecyl-, diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediol, 3-heptadecyl-, diacetate is a chemical compound with the molecular formula C27H44O4 It is a derivative of 1,2-benzenediol (catechol) where the hydroxyl groups are acetylated, and a heptadecyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-heptadecyl-, diacetate typically involves the acetylation of 1,2-benzenediol followed by the introduction of the heptadecyl group. The acetylation can be achieved using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenediol, 3-heptadecyl-, diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The heptadecyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Regeneration of 1,2-benzenediol.
Substitution: Formation of various alkylated or functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediol, 3-heptadecyl-, diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Benzenediol, 3-heptadecyl-, diacetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenediol, diacetate: Similar structure but lacks the heptadecyl group.
1,2-Benzenediol, monoacetate: Only one hydroxyl group is acetylated.
1,2-Benzenediol: The parent compound without any acetylation or alkylation.
Uniqueness
1,2-Benzenediol, 3-heptadecyl-, diacetate is unique due to the presence of both acetyl and heptadecyl groups, which confer distinct chemical and physical properties. These modifications can enhance its solubility, stability, and biological activity compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
76619-72-2 |
|---|---|
Molekularformel |
C27H44O4 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
(2-acetyloxy-3-heptadecylphenyl) acetate |
InChI |
InChI=1S/C27H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-21-19-22-26(30-23(2)28)27(25)31-24(3)29/h19,21-22H,4-18,20H2,1-3H3 |
InChI-Schlüssel |
RBGMRYIQUCJPOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=C(C(=CC=C1)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















